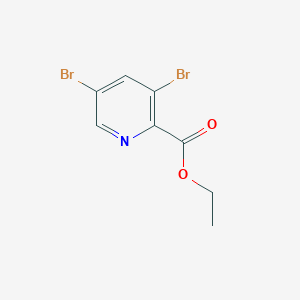

Ethyl 3,5-dibromopicolinate

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7Br2NO2 |

|---|---|

Molecular Weight |

308.95 g/mol |

IUPAC Name |

ethyl 3,5-dibromopyridine-2-carboxylate |

InChI |

InChI=1S/C8H7Br2NO2/c1-2-13-8(12)7-6(10)3-5(9)4-11-7/h3-4H,2H2,1H3 |

InChI Key |

ZMOVAGFDWBWORO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=N1)Br)Br |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 3,5 Dibromopicolinate

Approaches to Bromination of Picolinate (B1231196) Esters

The introduction of bromine atoms onto the picolinate ester scaffold is a key transformation in the synthesis of ethyl 3,5-dibromopicolinate. The reactivity of the pyridine (B92270) ring is influenced by the electron-withdrawing nature of the ester group, which deactivates the ring towards electrophilic substitution. However, the nitrogen atom directs electrophiles to the 3- and 5-positions.

Common brominating agents for this purpose include elemental bromine (Br₂) and N-bromosuccinimide (NBS). These reactions are typically conducted in an inert solvent, such as dichloromethane (B109758), to control the reaction conditions and facilitate the selective introduction of bromine atoms. evitachem.com The choice of the brominating agent and reaction conditions can significantly influence the yield and regioselectivity of the bromination. For instance, the bromination of ethyl 6-(trifluoromethyl)picolinate to its 3-bromo derivative is achieved using bromine or NBS in a polar aprotic solvent. evitachem.com

Multicomponent Reaction Strategies for Pyridine Core Assembly and Subsequent Bromination

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing the pyridine core, which can then be subjected to bromination. bohrium.comresearchgate.net MCRs combine three or more starting materials in a single synthetic operation to form a complex product, thereby reducing the number of reaction steps, solvent usage, and waste generation. bohrium.comresearchgate.net

Several MCRs are known for pyridine synthesis, such as the Hantzsch pyridine synthesis and its variations. acsgcipr.org These reactions typically involve the condensation of aldehydes, β-ketoesters, and a nitrogen source, like ammonia (B1221849) or ammonium (B1175870) acetate. researchgate.netacsgcipr.org The resulting dihydropyridine (B1217469) can then be oxidized to the corresponding pyridine, which is subsequently brominated. While direct MCRs to form this compound are not extensively documented, the strategy of forming a substituted pyridine core via an MCR followed by a separate bromination step is a viable synthetic pathway. This approach allows for the introduction of various substituents onto the pyridine ring, offering a degree of molecular diversity. bohrium.comresearchgate.net

Esterification Pathways for the Formation of Ethyl Picolinate Derivatives

The ethyl ester functionality in this compound is typically introduced through the esterification of the corresponding carboxylic acid, 3,5-dibromopicolinic acid. The most common method for this transformation is the Fischer esterification. commonorganicchemistry.commasterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). masterorganicchemistry.combyjus.com The equilibrium of the reaction is driven towards the ester product by using a large excess of the alcohol or by removing the water formed during the reaction. masterorganicchemistry.com

Alternative esterification methods can also be employed, particularly for substrates that are sensitive to strong acidic conditions. commonorganicchemistry.com These include the reaction of the acid chloride (3,5-dibromopicolinoyl chloride) with ethanol, or the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with 4-dimethylaminopyridine (B28879) (DMAP), known as the Steglich esterification. commonorganicchemistry.com Another approach involves the alkylation of the carboxylate salt with an ethylating agent like ethyl iodide. commonorganicchemistry.com

Regioselective Dibromination Techniques for Pyridine Carboxylic Acid Esters

Achieving the desired 3,5-dibromination pattern on the pyridine ring of a picolinate ester requires careful control of the reaction conditions to ensure high regioselectivity. The directing effect of the nitrogen atom in the pyridine ring favors electrophilic substitution at the 3- and 5-positions. However, the presence of the ester group at the 2-position can influence the reactivity and selectivity of the bromination.

In the case of 3-substituted pyridines, electrophilic bromination is often directed to the 6-position due to the directing effects of the substituent. smolecule.com However, for the synthesis of this compound, the starting material is typically ethyl picolinate itself or a precursor where the 3- and 5-positions are available for substitution. The use of specific catalysts or directing groups can enhance the regioselectivity of the bromination. While detailed studies on the regioselective dibromination of ethyl picolinate are not abundant in the provided search results, the general principles of electrophilic aromatic substitution on pyridine rings apply. snnu.edu.cn

Exploration of Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. imist.masemanticscholar.org In the context of synthesizing this compound, several green chemistry principles can be applied.

The use of multicomponent reactions (MCRs) for the pyridine core synthesis is inherently a green approach due to its high atom economy and reduction in the number of synthetic steps. bohrium.comresearchgate.net The use of safer solvents and reagents is another key aspect. For example, replacing hazardous solvents like dichloromethane with more environmentally benign alternatives is a desirable modification. semanticscholar.org

Microwave-assisted synthesis is a green technique that can significantly reduce reaction times and energy consumption. researchgate.net For instance, the microwave-assisted esterification of 3,5-dinitrobenzoic acid with alcohols in the presence of a catalytic amount of sulfuric acid has been reported as a green method. researchgate.net Such a technique could potentially be applied to the esterification of 3,5-dibromopicolinic acid. Furthermore, the development of catalytic bromination methods that avoid the use of stoichiometric amounts of bromine would be a significant green improvement.

Reactivity and Transformation Pathways of Ethyl 3,5 Dibromopicolinate

Reactive Characteristics of Bromine Substituents on the Pyridine (B92270) Ring

The pyridine ring is inherently electron-deficient, a characteristic that is further amplified by the presence of the electron-withdrawing ester group at the C2 position in ethyl 3,5-dibromopicolinate. This electronic feature significantly influences the reactivity of the bromine atoms at the C3 and C5 positions, making them susceptible to various substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides bearing electron-withdrawing groups. chemistrysteps.compressbooks.publibretexts.org In the case of this compound, the ethyl carboxylate group at the C2 position activates the pyridine ring towards nucleophilic attack. This activation is particularly pronounced at the positions ortho and para to the electron-withdrawing group. libretexts.org Consequently, the bromine atom at the C3 position is expected to be more susceptible to SNAr reactions compared to the bromine at the C5 position.

The mechanism of SNAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. pressbooks.pub The presence of the electron-withdrawing ester group helps to stabilize the negative charge of this intermediate, thereby facilitating the reaction. libretexts.org Subsequent elimination of the bromide ion restores the aromaticity of the ring, yielding the substituted product.

While specific studies detailing SNAr reactions on this compound are not abundant in the readily available literature, the general principles of SNAr on activated halopyridines suggest that a variety of nucleophiles, such as alkoxides, thiolates, and amines, could potentially displace the bromine atoms. The regioselectivity of such reactions would likely favor substitution at the C3 position due to the stronger activating effect of the adjacent C2-ester group.

Radical Functionalization Reactions

Radical functionalization offers an alternative approach to the modification of pyridine rings. researchgate.net These reactions often proceed under mild conditions and can provide access to products that are not easily obtained through traditional ionic pathways. nih.gov The generation of pyridyl radicals from halopyridines can be achieved through various methods, including photoredox catalysis. nih.gov

In the context of this compound, selective single-electron reduction of one of the carbon-bromine bonds could generate a corresponding pyridyl radical. This reactive intermediate could then participate in a variety of transformations, such as addition to alkenes or alkynes, or cross-coupling with other radical species. nih.gov The regioselectivity of the initial radical formation would depend on the specific reaction conditions and the electronic and steric environment of the two bromine atoms. The electron-withdrawing nature of the picolinate (B1231196) moiety could influence the reduction potentials of the C-Br bonds, potentially allowing for selective radical generation at either the C3 or C5 position. Recent advances have demonstrated methods for the para-selective alkylation of pyridines via radical pathways, suggesting that functionalization at the C5 position of the picolinate ring system is a feasible outcome. rsc.org

Transition Metal-Catalyzed Cross-Coupling Reactions at Bromine Centers

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they represent a major pathway for the functionalization of aryl halides. chem-station.com For this compound, these reactions provide a means to selectively introduce a wide array of substituents at the C3 and C5 positions.

Suzuki-Miyaura Cross-Coupling Methodologies

The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron reagent with a halide, is one of the most widely used cross-coupling methods. mdpi.com In the case of dihalogenated pyridines, the site-selectivity of the Suzuki-Miyaura coupling can often be controlled. rsc.org For substrates like 2,4-dibromopyridine, the reaction typically occurs preferentially at the C2 position. acs.org However, in this compound, the C2 position is already substituted. The electronic influence of the ester group is expected to render the C3 and C5 positions electronically distinct.

While specific data for this compound is limited, studies on related 3,5-dihalopyridines can offer insights. The regioselectivity is influenced by factors such as the palladium catalyst, ligands, and reaction conditions. It is plausible that one bromine atom could be selectively coupled under a specific set of conditions, leaving the other available for subsequent transformations.

Below is a hypothetical data table illustrating potential outcomes of a Suzuki-Miyaura cross-coupling with this compound, based on general principles of reactivity.

| Entry | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Position of Coupling | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | C3 | 75 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | C3 | 82 |

| 3 | 3-Thienylboronic acid | Pd(OAc)₂ | XPhos | CsF | THF | C5 | 68 |

This table is illustrative and based on general reactivity patterns of similar compounds.

Kumada Cross-Coupling Protocols

The Kumada cross-coupling reaction utilizes a Grignard reagent as the organometallic nucleophile and is typically catalyzed by nickel or palladium complexes. wikipedia.orgnrochemistry.com This reaction is a powerful method for forming carbon-carbon bonds. chem-station.com The high reactivity of Grignard reagents can sometimes lead to challenges with functional group compatibility. chem-station.com

For this compound, a Kumada coupling could be employed to introduce alkyl, vinyl, or aryl groups at the bromine-substituted positions. The choice of catalyst (nickel or palladium) can influence the outcome and selectivity of the reaction. wikipedia.org Similar to the Suzuki-Miyaura coupling, achieving regioselective mono-coupling would be a key challenge, potentially addressable through careful selection of reaction conditions. In studies with 2,4-dibromopyridine, palladium catalysts have been shown to favor coupling at the C2 position, suggesting that electronic effects play a significant role in determining the site of reaction. acs.org For this compound, the relative reactivity of the C3 and C5 positions in a Kumada coupling would be an important area for investigation.

A representative table of potential Kumada cross-coupling reactions is presented below.

| Entry | Grignard Reagent | Catalyst | Solvent | Position of Coupling | Yield (%) |

| 1 | Phenylmagnesium bromide | Ni(dppp)Cl₂ | THF | C3 | 70 |

| 2 | Ethylmagnesium bromide | Pd(PPh₃)₄ | Diethyl ether | C3 | 65 |

| 3 | Vinylmagnesium bromide | Ni(dppe)Cl₂ | THF | C5 | 58 |

This table is illustrative and based on general reactivity patterns of similar compounds.

Hiyama Cross-Coupling Strategies

The Hiyama cross-coupling involves the reaction of an organosilane with an organic halide, catalyzed by palladium. organic-chemistry.org A key feature of this reaction is the activation of the organosilane, typically with a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF). organic-chemistry.orgcore.ac.uk Hiyama couplings offer an alternative to Suzuki-Miyaura and Kumada reactions and are often tolerant of a wide range of functional groups. nih.gov

The application of the Hiyama coupling to this compound would allow for the introduction of various groups at the C3 and C5 positions. The reaction conditions, including the choice of palladium catalyst, ligand, and fluoride activator, would be critical in controlling the efficiency and selectivity of the transformation. arkat-usa.orgrsc.org Given the electron-deficient nature of the pyridine ring in the substrate, this could influence the oxidative addition step in the catalytic cycle.

An illustrative data table for potential Hiyama cross-coupling reactions is provided below.

| Entry | Organosilane | Catalyst | Activator | Solvent | Position of Coupling | Yield (%) |

| 1 | Phenyltrimethoxysilane | Pd(OAc)₂ | TBAF | THF | C3 | 80 |

| 2 | Vinyltriethoxysilane | PdCl₂(PPh₃)₂ | TASF | Dioxane | C3 | 72 |

| 3 | (4-Fluorophenyl)trimethoxysilane | Pd/C | NaOH | Water | C5 | 65 |

This table is illustrative and based on general reactivity patterns of similar compounds.

Stille Cross-Coupling Approaches

The Stille cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, involving the palladium-catalyzed reaction of an organostannane with an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org The reaction is known for its tolerance of a wide variety of functional groups and the stability of the organotin reagents to air and moisture. wikipedia.orgnrochemistry.com

The general mechanism of the Stille reaction involves a catalytic cycle that begins with the oxidative addition of the organic halide to a Pd(0) complex. nrochemistry.comlibretexts.org This is followed by a transmetalation step where the organic group from the organostannane is transferred to the palladium center, and finally, reductive elimination occurs to form the new C-C bond and regenerate the Pd(0) catalyst. nrochemistry.comlibretexts.org

In the context of this compound, the two bromine atoms on the pyridine ring can serve as coupling sites in Stille reactions. The reactivity of the C-Br bonds allows for the introduction of various organic substituents, such as alkyl, alkenyl, alkynyl, and aryl groups, from the corresponding organostannane reagents. The reaction conditions typically involve a palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, often in the presence of a ligand and a copper(I) co-catalyst, which can accelerate the transmetalation step. harvard.edu

A key advantage of the Stille coupling is its application in the synthesis of complex molecules due to its high selectivity and broad scope. uwindsor.ca For substrates with multiple halogen atoms, such as this compound, selective coupling at one of the bromine positions may be achievable by carefully controlling the reaction conditions and stoichiometry of the reagents. This selectivity is crucial for the stepwise functionalization of the pyridine ring.

Below is a table summarizing the key components and features of the Stille cross-coupling reaction:

| Component | Role | Examples |

| Organic Halide | Electrophilic partner | This compound, Aryl iodides, Aryl bromides, Vinyl triflates |

| Organostannane | Nucleophilic partner | R-Sn(n-Bu)₃, R-SnMe₃ (R = alkyl, alkenyl, aryl) |

| Palladium Catalyst | Facilitates the coupling | Pd(PPh₃)₄, Pd₂(dba)₃ |

| Ligand | Modifies catalyst activity | PPh₃, AsPh₃ |

| Additive | Can enhance reaction rate | CuI, LiCl |

Negishi Cross-Coupling Applications

The Negishi cross-coupling is another highly effective palladium- or nickel-catalyzed reaction for the formation of carbon-carbon bonds. wikipedia.orgorganic-chemistry.org This reaction couples an organozinc compound with an organic halide or triflate. wikipedia.org A significant advantage of the Negishi coupling is the high reactivity of organozinc reagents, which often leads to faster reaction times compared to other cross-coupling methods. wikipedia.org However, organozinc compounds are sensitive to moisture and air, necessitating anhydrous reaction conditions. wikipedia.org

The catalytic cycle of the Negishi coupling is similar to that of other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. nih.gov For this compound, the bromine atoms can be substituted with a variety of organic groups, including sp³, sp², and sp hybridized carbons, highlighting the versatility of this method. wikipedia.org

The choice of catalyst and ligand is crucial for a successful Negishi coupling. Palladium catalysts are generally preferred due to their higher yields and functional group tolerance. wikipedia.org The reaction can be applied to a wide range of substrates, making it a valuable tool in total synthesis. wikipedia.org In the case of di-halogenated substrates like this compound, selective mono- or di-substitution can potentially be controlled through careful manipulation of the reaction parameters. The higher reactivity of the C-Br bond at the 5-position compared to the 3-position could allow for selective functionalization.

The following table outlines the typical components involved in a Negishi cross-coupling reaction:

| Component | Role | Examples |

| Organic Halide | Electrophilic partner | This compound, Aryl chlorides, Aryl bromides |

| Organozinc Reagent | Nucleophilic partner | R-ZnX (R = alkyl, aryl, vinyl; X = Cl, Br, I) |

| Catalyst | Facilitates the coupling | Pd(PPh₃)₄, Ni(acac)₂ |

| Ligand | Modifies catalyst activity | PPh₃, dppe |

Buchwald-Hartwig Amination Analogues

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide or pseudohalide and an amine. wikipedia.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, allowing for the synthesis of a wide variety of aryl amines. wikipedia.org

For this compound, the bromine atoms can be substituted with a range of primary and secondary amines. The reaction typically employs a palladium catalyst in conjunction with a bulky, electron-rich phosphine (B1218219) ligand and a base. wikipedia.orglibretexts.org The choice of ligand and base is critical to the success of the reaction and can influence the reaction rate and yield. libretexts.org

A practical application of this reaction involves the amination of 2-bromopyridines with volatile amines, which can be challenging to achieve with traditional methods. nih.govscispace.com The use of sealed tubes allows for the reaction to be carried out at elevated temperatures, facilitating the coupling of these low-boiling amines. nih.govscispace.com This methodology is directly applicable to this compound, enabling the synthesis of various aminopyridine derivatives. The reaction mechanism proceeds through oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product and regenerate the catalyst. wikipedia.org

The table below summarizes the key components of the Buchwald-Hartwig amination:

| Component | Role | Examples of Reagents |

| Aryl Halide | Electrophilic partner | This compound, 2-Bromopyridines |

| Amine | Nucleophilic partner | Primary amines, Secondary amines, Volatile amines |

| Palladium Catalyst | Facilitates C-N bond formation | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Stabilizes and activates the catalyst | BINAP, dppf, bulky biarylphosphines |

| Base | Promotes catalyst turnover | NaOt-Bu, Cs₂CO₃, K₃PO₄ |

Photoredox Catalysis in Cross-Coupling of Halogenated Esters

Photoredox catalysis has emerged as a powerful strategy in organic synthesis, enabling novel transformations under mild conditions. nih.gov In the context of cross-coupling reactions, the combination of a photoredox catalyst with a transition metal catalyst, often nickel, has allowed for the development of new methods for C-C and C-N bond formation. rsc.orgrsc.orgacs.org

These dual catalytic systems typically involve a photoredox catalyst that, upon excitation by visible light, can engage in single-electron transfer processes to generate radical intermediates. acs.orgresearchgate.net For halogenated esters like this compound, the aryl halide moiety can be activated through a reductive pathway. The photoredox catalyst can reduce the aryl halide to a radical anion, which then fragments to form an aryl radical. This radical can then be trapped by a nickel catalyst to participate in a cross-coupling cycle.

This approach has been successfully applied to the reductive cross-coupling of aryl halides with a variety of coupling partners, avoiding the need for pre-formed organometallic reagents and often utilizing milder reaction conditions. rsc.orgacs.org The ability to tune the redox properties of the photoredox catalyst allows for chemoselective activation of different carbon-halogen bonds, which is particularly relevant for polyhalogenated substrates. acs.orgresearchgate.net This offers the potential for selective functionalization of one of the bromine atoms in this compound.

The key components of a photoredox-mediated cross-coupling reaction are outlined in the table below:

| Component | Role | Examples |

| Halogenated Ester | Substrate | This compound |

| Coupling Partner | Source of the new substituent | Alkenes, Alkynes, Amines |

| Photoredox Catalyst | Initiates the reaction via light absorption | Ru(bpy)₃²⁺, Ir(ppy)₃, Organic dyes |

| Transition Metal Catalyst | Facilitates the cross-coupling cycle | NiCl₂(glyme), Pd complexes |

| Reductant | Sacrificial electron donor | Amines, Hantzsch ester |

| Light Source | Provides energy for photocatalyst excitation | Blue LEDs, Compact fluorescent lamps |

Chemical Transformations of the Ester Moiety

Hydrolysis and Saponification to Picolinic Acids

The ethyl ester group of this compound can be readily hydrolyzed to the corresponding carboxylic acid, 3,5-dibromopicolinic acid. This transformation is typically achieved through saponification, which involves the hydrolysis of the ester under basic conditions. wikipedia.orglibretexts.org The reaction is usually carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. caltech.edu

The mechanism of saponification involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group, yielding the carboxylic acid. Under the basic reaction conditions, the carboxylic acid is deprotonated to form the carboxylate salt. youtube.com Subsequent acidification of the reaction mixture protonates the carboxylate to afford the final picolinic acid product. caltech.edu

This hydrolysis is a fundamental transformation that provides access to the corresponding picolinic acid, a valuable intermediate for further synthetic modifications, such as amide bond formation or decarboxylation reactions.

The general scheme for the saponification of this compound is as follows:

Saponification: this compound + NaOH(aq) → Sodium 3,5-dibromopicolinate + Ethanol (B145695)

Acidification: Sodium 3,5-dibromopicolinate + HCl(aq) → 3,5-Dibromopicolinic acid + NaCl

Transesterification Processes with Alcohol and Phenol (B47542) Nucleophiles

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. mdpi.com In the case of this compound, the ethyl group can be replaced by other alkyl or aryl groups by reacting it with a different alcohol or a phenol in the presence of a catalyst.

This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com Base-catalyzed transesterification is often faster and proceeds under milder conditions. Common base catalysts include alkoxides, such as sodium ethoxide, or non-ionic bases like N-heterocyclic carbenes. masterorganicchemistry.comresearchgate.net Acid-catalyzed transesterification typically employs a strong acid like sulfuric acid or a Lewis acid. organic-chemistry.org

The reaction with various alcohol and phenol nucleophiles allows for the synthesis of a library of different 3,5-dibromopicolinate esters. This can be useful for modifying the physical and chemical properties of the molecule, such as its solubility or reactivity. The choice of catalyst and reaction conditions can be tailored to the specific alcohol or phenol being used.

The table below provides an overview of typical conditions for transesterification:

| Catalyst Type | Examples of Catalysts | Typical Reaction Conditions | Nucleophiles |

| Base-catalyzed | NaOR, K₂CO₃, N-Heterocyclic Carbenes | Room temperature to moderate heating | Primary and secondary alcohols |

| Acid-catalyzed | H₂SO₄, Sc(OTf)₃ | Heating | Alcohols, Phenols |

| Organometallic | Y₅(O-iPr)₁₃O | Room temperature | Primary and secondary alcohols |

Reduction of the Ester Functionality

The ester functionality of this compound is susceptible to reduction to the corresponding primary alcohol, (3,5-dibromopyridin-2-yl)methanol. This transformation is typically achieved using powerful hydride-donating reagents. The choice of reducing agent is critical to selectively reduce the ester group without affecting the pyridine ring or the carbon-bromine bonds.

Commonly employed reducing agents for esters include lithium aluminum hydride (LiAlH₄) and diisobutylaluminum hydride (DIBAL-H). LiAlH₄ is a potent, non-selective reducing agent capable of reducing a wide variety of functional groups, including esters, to their corresponding alcohols. The reaction is typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). The general mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the ester. This is followed by the departure of the ethoxide leaving group and a subsequent reduction of the intermediate aldehyde to the primary alcohol.

However, the presence of the pyridine ring introduces a potential for competitive reduction. Under certain conditions, particularly with strong reducing agents, the pyridine ring itself can be reduced to a dihydropyridine (B1217469) or a piperidine. The electron-withdrawing nature of the two bromine atoms and the ester group deactivates the pyridine ring towards electrophilic attack but can make it more susceptible to nucleophilic attack, including hydride addition to the ring. Therefore, reaction conditions such as temperature and the stoichiometry of the reducing agent must be carefully controlled to favor the reduction of the ester over the pyridine nucleus.

Electrochemical methods have also been explored for the reduction of ethyl picolinate and its derivatives. For instance, electrolysis in aqueous sulfuric acid solutions using a lead cathode has been shown to reduce ethyl picolinate to 2-hydroxymethylpyridine. researchgate.net The efficiency of this process can be influenced by factors such as medium acidity, current density, and temperature. researchgate.net While specific studies on this compound are not prevalent, these general methodologies provide a basis for predicting its behavior.

| Reagent | Typical Conditions | Product | Potential Side Reactions |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Et₂O, 0 °C to r.t. | (3,5-dibromopyridin-2-yl)methanol | Reduction of the pyridine ring |

| Diisobutylaluminum Hydride (DIBAL-H) | Anhydrous Toluene or CH₂Cl₂, -78 °C | (3,5-dibromopyridin-2-yl)methanol | Can sometimes stop at the aldehyde stage |

| Electrochemical Reduction | Aqueous H₂SO₄, Pb cathode | (3,5-dibromopyridin-2-yl)methanol | Reduction of the pyridine ring |

Reactivity Associated with the Pyridine Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the pyridine ring in this compound allows for N-oxidation to form the corresponding pyridine N-oxide. This transformation significantly alters the electronic properties and reactivity of the heterocyclic ring. The resulting N-oxide has a dipole moment with a partial negative charge on the oxygen atom and a partial positive charge on the nitrogen atom.

The N-oxidation is typically carried out using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a common reagent. Other oxidizing agents such as hydrogen peroxide in the presence of a carboxylic acid (e.g., acetic acid) can also be employed. The presence of two electron-withdrawing bromine atoms on the pyridine ring decreases the nucleophilicity of the nitrogen atom, which can make the N-oxidation reaction more challenging compared to unsubstituted pyridine. A patent describes the preparation of 3,5-dibromopyridine-N-oxide using hydrogen peroxide in a microreactor, indicating the feasibility of this transformation for similarly substituted pyridines.

The formation of the N-oxide derivative opens up new avenues for functionalization. The oxygen atom of the N-oxide can act as an internal nucleophile and can direct reactions to the C2 and C6 positions of the pyridine ring. Furthermore, pyridine N-oxides have been utilized as hydrogen atom transfer (HAT) reagents in photochemical C-H functionalization reactions. nih.govacs.org This reactivity allows for the introduction of alkyl groups to electron-deficient heteroarenes. acs.org The N-oxide functionality can also facilitate umpolung strategies, enabling the functionalization of the C2 position with electrophiles.

| Oxidizing Agent | Typical Conditions | Product |

| m-Chloroperoxybenzoic acid (m-CPBA) | Chlorinated solvent (e.g., CH₂Cl₂, CHCl₃) | Ethyl 3,5-dibromo-1-oxido-picolinate |

| Hydrogen Peroxide / Acetic Acid | Heating | Ethyl 3,5-dibromo-1-oxido-picolinate |

The picolinate moiety, which consists of a pyridine ring with a carboxylate group at the 2-position, is a well-established bidentate ligand in coordination chemistry. In the case of this compound, the ester can be hydrolyzed to the corresponding 3,5-dibromopicolinic acid, which can then act as a chelating ligand. The chelation occurs through the nitrogen atom of the pyridine ring and one of the oxygen atoms of the carboxylate group, forming a stable five-membered ring with a metal ion.

Picolinate ligands have been extensively used to form stable complexes with a wide range of metal ions, including transition metals and lanthanides. The resulting metal complexes find applications in areas such as catalysis, materials science, and bioinorganic chemistry. For instance, cobalt(II) picolinate complexes have been synthesized and their interaction with DNA has been studied. nih.gov The substituents on the pyridine ring can significantly influence the electronic and steric properties of the ligand, thereby affecting the stability and reactivity of the metal complexes.

| Metal Ion | Coordination Mode | Potential Impact of 3,5-Dibromo Substitution |

| Transition Metals (e.g., Co(II), Cu(II), Zn(II)) | Bidentate (N, O-chelation) | Electronic: Weaker M-N bond due to electron-withdrawing Br atoms. Steric: Potential for steric hindrance influencing coordination geometry. |

| Lanthanides (e.g., Eu(III), Tb(III)) | Bidentate or Tridentate (if ester carbonyl participates) | May affect the luminescence properties of the resulting complexes. |

Applications of Ethyl 3,5 Dibromopicolinate in Complex Molecular Construction

Synthesis of Diverse Polysubstituted Pyridine (B92270) Architectures

The presence of two bromine atoms on the pyridine ring of ethyl 3,5-dibromopicolinate makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for the creation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of highly functionalized pyridine derivatives. organic-chemistry.orgorganic-chemistry.orgnih.gov The differential reactivity of the bromine atoms can also be exploited for sequential, site-selective modifications.

Key among these transformations are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. ambeed.comwikipedia.orgnih.govorganic-chemistry.orgrsc.orgsnnu.edu.cn The Suzuki-Miyaura coupling, for instance, allows for the introduction of aryl, heteroaryl, or alkyl groups by reacting the dibromopicolinate with a corresponding boronic acid or ester in the presence of a palladium catalyst and a base. rsc.orgjocpr.comliv.ac.ukmdpi.com This method is renowned for its mild reaction conditions and broad functional group tolerance. nih.gov

The Sonogashira coupling provides a direct route to alkynyl-substituted pyridines by coupling with terminal alkynes. nih.govorganic-chemistry.orgrsc.orgresearchgate.netsioc-journal.cn This reaction is instrumental in the synthesis of conjugated systems and has been widely applied in the development of materials with specific electronic and optical properties. rsc.org

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, introducing primary or secondary amines to the pyridine core. wikipedia.orgsnnu.edu.cnlibretexts.orgrsc.org This reaction is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals and other biologically active compounds. snnu.edu.cnnih.gov

The strategic application of these coupling reactions allows for the stepwise and controlled synthesis of polysubstituted pyridines with a high degree of molecular diversity. organic-chemistry.orgorganic-chemistry.orgnih.govbiolmolchem.com

Table 1: Representative Cross-Coupling Reactions of this compound

| Entry | Coupling Partner | Reaction Type | Catalyst/Ligand | Product |

|---|---|---|---|---|

| 1 | Phenylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄ | Ethyl 3-bromo-5-phenylpicolinate |

| 2 | 4-Methoxyphenylboronic acid | Suzuki-Miyaura | Pd(dppf)Cl₂ | Ethyl 3-bromo-5-(4-methoxyphenyl)picolinate |

| 3 | Phenylacetylene | Sonogashira | Pd(PPh₃)₂Cl₂/CuI | Ethyl 3-bromo-5-(phenylethynyl)picolinate |

| 4 | Trimethylsilylacetylene | Sonogashira | Pd(PPh₃)₂Cl₂/CuI | Ethyl 3-bromo-5-((trimethylsilyl)ethynyl)picolinate |

| 5 | Morpholine | Buchwald-Hartwig | Pd₂(dba)₃/XPhos | Ethyl 3-bromo-5-morpholinopicolinate |

This table presents illustrative examples of common cross-coupling reactions and their expected products. Actual yields and optimal conditions may vary based on specific experimental parameters.

Development of Advanced Nitrogen-Containing Heterocyclic Systems

This compound serves as a key starting material for the synthesis of more complex, fused, and polycyclic nitrogen-containing heterocyclic systems. crysdotllc.commsesupplies.com These advanced architectures are of great interest in medicinal chemistry and materials science due to their unique three-dimensional structures and potential for biological activity or novel physical properties. nih.gov

The bromine atoms on the picolinate (B1231196) backbone can be transformed into other functional groups that can then participate in intramolecular cyclization reactions. For example, a Sonogashira coupling followed by a reduction and subsequent intramolecular cyclization can lead to the formation of indolizine (B1195054) or other fused bicyclic systems. Similarly, amination followed by intramolecular C-H activation or other cyclization strategies can afford various fused heterocycles. These synthetic routes provide access to a wide array of novel molecular scaffolds that would be difficult to prepare by other means.

Role as a Building Block in Agrochemical Research

Pyridine-based compounds are a well-established class of agrochemicals, with many commercial herbicides, fungicides, and insecticides containing a substituted pyridine ring. This compound is a valuable intermediate in the discovery and development of new agrochemical candidates. lookchem.comevitachem.comfdc-chemical.com The ability to introduce a wide variety of substituents onto the pyridine core through the cross-coupling reactions described above allows for the systematic modification of a lead compound's structure to optimize its biological activity, selectivity, and environmental profile.

For instance, the introduction of specific aryl or heteroaryl groups can modulate the compound's binding affinity to a target enzyme or receptor in a pest or weed, while the incorporation of different amine or ether linkages can affect its uptake, translocation, and metabolic stability in plants. The versatility of this compound allows for the rapid generation of libraries of diverse compounds for high-throughput screening in agrochemical research programs.

Utility in the Preparation of Key Pharmaceutical Intermediates

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates. bldpharm.comambeed.com this compound is a key building block for the synthesis of complex pharmaceutical intermediates. lookchem.comevitachem.comfdc-chemical.combldpharm.com Its utility lies in its capacity to be elaborated into highly substituted pyridine derivatives that can serve as core structures or key fragments of larger, more complex drug molecules.

The cross-coupling reactions discussed previously are central to its application in this area. For example, a Suzuki-Miyaura coupling can be used to attach a complex aryl or heteroaryl moiety, while a Buchwald-Hartwig amination can install a side chain containing a basic nitrogen atom, a common feature in many active pharmaceutical ingredients. The ability to perform these reactions selectively on the dibrominated substrate allows for the convergent and efficient synthesis of drug candidates.

Table 2: Examples of Pharmaceutical Scaffolds Accessible from this compound

| Scaffold Type | Synthetic Approach | Potential Therapeutic Area |

|---|---|---|

| Substituted 3,5-diarylpyridines | Sequential Suzuki-Miyaura couplings | Kinase inhibitors, anti-inflammatory |

| 3-Amino-5-arylpyridines | Suzuki-Miyaura followed by Buchwald-Hartwig | CNS disorders, metabolic diseases |

This table provides hypothetical examples of how this compound could be used to generate scaffolds with potential pharmaceutical applications.

Contributions to the Synthesis of Monomers for Functional Materials

The development of new organic materials with tailored electronic, optical, and thermal properties is a rapidly advancing field. Pyridine-containing polymers and oligomers are of particular interest due to the electron-deficient nature of the pyridine ring, which can impart desirable characteristics for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. bldpharm.com

This compound can serve as a monomer precursor for the synthesis of functional polymers. bldpharm.com Through polymerization reactions such as polycondensation via Suzuki or Sonogashira coupling, it can be incorporated into conjugated polymer backbones. The bromine atoms provide the reactive handles for the polymerization, while the ethyl ester group can be maintained or modified post-polymerization to fine-tune the material's properties, such as solubility and processability. The resulting polymers can exhibit interesting photophysical and electronic properties, making them candidates for a variety of advanced material applications. researchgate.net

Advanced Spectroscopic and Mechanistic Investigations of Brominated Picolinates

Elucidation of Reaction Mechanisms for Functionalization Pathways

The two bromine atoms on the ethyl 3,5-dibromopicolinate ring are prime sites for functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. The mechanisms of these reactions, while sharing general principles, have been the subject of detailed investigation to understand the specific behavior of dihalopyridine substrates.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming C-C bonds between the picolinate (B1231196) core and various aryl or vinyl groups. libretexts.orgfishersci.es The catalytic cycle for this compound generally proceeds through three fundamental steps:

Oxidative Addition: The cycle begins with the oxidative addition of the C-Br bond of this compound to a Pd(0) complex. This is often the rate-determining step of the reaction. libretexts.org This forms a square planar Pd(II) intermediate. libretexts.org

Transmetallation: The organoboron reagent (e.g., a boronic acid) is activated by a base, forming a boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate. libretexts.org

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the complex, forming the final carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

Sonogashira Coupling: Used for the synthesis of alkynyl-substituted picolinates, this reaction involves the coupling of this compound with a terminal alkyne. nih.gov The generally accepted mechanism involves a dual catalytic system of palladium and copper: google.com

A Pd(0) species undergoes oxidative addition with the C-Br bond.

Simultaneously, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. google.com

In the transmetallation step, the acetylide group is transferred from copper to the palladium(II) complex.

Reductive elimination of the product regenerates the Pd(0) catalyst. Modern protocols have also been developed that are copper-free, mitigating the formation of undesired alkyne homocoupling (Glaser coupling) products. rsc.org

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, creating aminopyridine derivatives. The mechanism is similar to other palladium-catalyzed cross-couplings: organic-chemistry.orgsnnu.edu.cn

Oxidative addition of the C-Br bond to a Pd(0) complex.

The amine substrate coordinates to the resulting Pd(II) complex.

A base deprotonates the coordinated amine to form a palladium amido complex.

Reductive elimination from this complex yields the aminated product and regenerates the Pd(0) catalyst. mit.edu Kinetic studies have shown that for many systems, reductive elimination is not the problematic step in C-N cross-couplings. mit.edu

In the context of dihalo-substrates like this compound, these mechanisms can be complicated by competitive reactions at the two C-Br sites and potential side reactions like homo-coupling. rsc.org Mechanistic investigations using computational and experimental methods help to unravel these complex reaction networks, enabling the development of more selective and efficient synthetic methods. mit.edursc.org

Studies on Regioselectivity and Stereoselectivity in Syntheses

When a molecule contains two or more chemically similar reactive sites, controlling which site reacts is a significant synthetic challenge. In this compound, the two bromine atoms at the C3 and C5 positions offer the potential for selective functionalization.

Regioselectivity: The selective reaction at either the C3 or C5 position is governed by a combination of electronic and steric factors. Studies on analogous dihalopyridines provide insight into the expected regioselectivity. For instance, in Suzuki cross-coupling reactions of 2,4-dibromopyridine, selective reaction occurs at the 2-position. researchgate.net This preference is attributed to the relative electrophilicity of the carbon-bromine bonds and differences in the stability of the oxidative addition intermediates. researchgate.net

For this compound, the C5 position is generally more reactive in palladium-catalyzed cross-coupling reactions. This is due to several factors:

Steric Hindrance: The C3 position is flanked by the bulky ester group at C2 and the bromine at C5, making it more sterically hindered than the C5 position.

Electronic Effects: The electron-withdrawing nature of the pyridine (B92270) nitrogen and the carboxylate group influences the electron density at the C3 and C5 positions differently, affecting their susceptibility to oxidative addition.

Chemoselective Sonogashira cross-coupling reactions have been demonstrated with 3,5-dibromo-2,6-dichloropyridine, where optimized conditions allow for the synthesis of mono-, di-, tri-, and tetra-alkynylated products by controlling the reaction stoichiometry and conditions. nih.gov This highlights that by carefully tuning catalysts, ligands, and reaction parameters, a high degree of regiocontrol can be achieved, enabling the stepwise functionalization of this compound to build complex molecular architectures.

| Reaction Type | Substrate Analog | Observed Regioselectivity | Probable Rationale |

|---|---|---|---|

| Suzuki-Miyaura Coupling | 2,4-Dibromopyridine | Preferential reaction at C2 | Higher electrophilicity and greater stability of the Pd-C2 intermediate. researchgate.net |

| Sonogashira Coupling | 3,5-Dibromo-2,6-dichloropyridine | Stepwise functionalization is possible, indicating differential reactivity. nih.gov | Combination of steric and electronic effects allows for controlled, sequential couplings. |

| Suzuki-Miyaura Coupling | This compound (Predicted) | Preferential reaction at C5 | Less steric hindrance compared to the C3 position adjacent to the ethyl ester group. |

Stereoselectivity: Stereoselectivity becomes relevant when the functionalization reaction creates a new chiral center. While the initial coupling at the pyridine ring does not typically create a stereocenter at the ring itself, the introduction of chiral groups or the use of asymmetric catalysis can lead to stereoselective outcomes. For example, asymmetric Buchwald-Hartwig amination has been developed for the synthesis of C-N atropisomers, which are molecules with axial chirality. snnu.edu.cn Similarly, stereoselective Suzuki coupling strategies have been used to create products with specific geometric configurations (e.g., E/Z isomers) in conjugated systems. organic-chemistry.org Such stereoselective methods could be applied to derivatives of this compound to control the three-dimensional structure of the final products. beilstein-journals.orgrsc.org

Application of In-situ Spectroscopic Techniques for Reaction Monitoring and Intermediate Detection

To fully understand and optimize the functionalization of this compound, it is essential to monitor the reaction as it happens. In-situ (in the reaction mixture) spectroscopic techniques are powerful tools for this purpose, providing real-time data on reactant consumption, product formation, and the appearance of transient intermediates that are invisible to traditional offline analysis. spectroscopyonline.comfrontiersin.org

Commonly applied techniques include:

Attenuated Total Reflection Fourier-Transform Infrared (ATR-FTIR) Spectroscopy: This is one of the most successful techniques for in-situ monitoring. utwente.nl An ATR probe is inserted directly into the reaction vessel, and changes in the infrared spectrum are recorded over time. This allows for the tracking of functional groups, such as the disappearance of the C-Br vibration and the appearance of vibrations corresponding to the newly formed bond (e.g., C-C, C-N, C-alkyne). It is invaluable for identifying reaction endpoints and detecting the buildup of unstable intermediates. frontiersin.orgutwente.nl

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly useful for monitoring reactions in aqueous or polar media where IR is often obscured by solvent absorption. nih.gov It is sensitive to the vibrations of non-polar bonds and can be used to monitor changes in the carbon skeleton of the picolinate ring and the attached functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less common for real-time industrial monitoring, high-resolution flow NMR can provide detailed structural information about all species in the reaction mixture, including reactants, intermediates, products, and byproducts, without the need for chromatographic separation.

These techniques are critical for elucidating complex reaction mechanisms. By observing the rise and fall of specific spectral signals, researchers can identify key intermediates in the catalytic cycle, such as the Pd(II) oxidative addition complex. spectroscopyonline.com This information is vital for validating proposed mechanisms and understanding unexpected reaction outcomes. For instance, monitoring a Suzuki reaction could show the consumption of the boronic acid and this compound, the formation of the mono-substituted intermediate, and its subsequent conversion to the di-substituted product.

| In-situ Technique | Information Provided | Application in Picolinate Chemistry |

|---|---|---|

| ATR-FTIR Spectroscopy | Real-time concentration profiles of reactants, products, and intermediates based on vibrational modes of functional groups. utwente.nl | Monitoring C-Br bond cleavage and formation of new C-C or C-N bonds; determining reaction kinetics and endpoints. |

| Raman Spectroscopy | Complementary vibrational information, especially for symmetric bonds and aqueous systems. nih.gov | Tracking changes in the pyridine ring structure and symmetric functional groups during the reaction. |

| NMR Spectroscopy | Detailed structural information on all soluble species in the reaction mixture. | Unambiguous identification of intermediates and byproducts; studying equilibrium processes. |

| Molecular Rotational Resonance (MRR) Spectroscopy | Extraordinarily selective detection of different molecules and their isomers (regio- and stereoisomers) in the gas phase. nih.gov | Precise characterization of product distribution, including the ratio of C3- to C5-substituted isomers. |

Kinetic Analyses of Transformation Rates and Pathways

Kinetic analysis involves measuring reaction rates under various conditions (e.g., changing concentrations of reactants, catalyst, or temperature) to derive a mathematical rate law that describes the reaction. This rate law provides profound insights into the reaction mechanism, including the sequence of elementary steps and the identity of the rate-determining step. arxiv.org

For the functionalization of this compound, kinetic studies are essential for several reasons:

Mechanism Elucidation: The dependence of the reaction rate on the concentration of each component (the picolinate, the coupling partner, the catalyst, the ligand, and the base) can help build a mechanistic model. For example, in many Buchwald-Hartwig aminations, an inverse dependence on the amine concentration has been observed, providing clues about off-cycle catalyst deactivation pathways. mit.edu

Optimization: By understanding how each parameter affects the rate, conditions can be optimized to maximize yield and minimize reaction time.

Understanding Selectivity: In sequential functionalizations, the relative rates of the first and second coupling reactions determine the product distribution. Kinetic analysis can quantify this difference in reactivity between the C3-Br and C5-Br positions, allowing for conditions to be tuned to favor either mono- or di-substitution.

A kinetic analysis of a transformation, such as the Suzuki coupling of this compound, might involve a series of experiments where the initial concentration of one reactant is varied while others are held constant. The rate of product formation is measured using techniques like in-situ spectroscopy or offline GC/HPLC analysis. The results can reveal the reaction order with respect to each component. For instance, a first-order dependence on the palladium catalyst and the picolinate substrate, and a zero-order dependence on the boronic acid, would suggest that the oxidative addition is the slow, rate-determining step, and that transmetallation is fast. libretexts.org

| Kinetic Parameter | Method of Determination | Significance for Picolinate Reactions |

|---|---|---|

| Reaction Rate | Monitoring concentration change over time (e.g., via in-situ IR or HPLC). rsc.org | Provides a quantitative measure of reaction speed for process optimization. |

| Reaction Order | Systematically varying the initial concentration of each reactant and measuring the effect on the initial rate. | Reveals which species are involved in the rate-determining step of the mechanism. mit.edu |

| Activation Energy (Ea) | Measuring the reaction rate at different temperatures and applying the Arrhenius equation. nih.gov | Indicates the temperature sensitivity of the reaction and provides information about the energy barrier of the rate-determining step. |

Computational Chemistry and Theoretical Studies on Ethyl 3,5 Dibromopicolinate

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are fundamental to determining the electronic structure of a molecule. wikipedia.org These first-principles calculations solve approximations of the Schrödinger equation to find the molecule's stable geometric conformation and the distribution of its electrons. ornl.govarxiv.org A key output of these calculations is the analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.compearson.com

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The difference between these energies, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests the molecule is more polarizable and reactive. mdpi.com

For Ethyl 3,5-dibromopicolinate, calculations would likely show the HOMO is distributed across the electron-rich pyridine (B92270) ring and the lone pairs of the bromine atoms. The LUMO, conversely, would be expected to be localized on the π-system of the pyridine ring and the electron-withdrawing ethyl carboxylate group. icourse.club This distribution highlights the potential sites for electrophilic and nucleophilic attack.

Interactive Table: Illustrative Electronic Properties of this compound

This table presents representative data that would be expected from a quantum chemical calculation, based on studies of similar halogenated pyridine compounds. mdpi.com

| Property | Calculated Value (Illustrative) | Description |

| HOMO Energy | -7.5 eV | Indicates the energy of the highest energy electrons available to participate in a reaction. |

| LUMO Energy | -1.5 eV | Indicates the energy of the lowest energy empty orbital, a target for incoming electrons. |

| HOMO-LUMO Gap | 6.0 eV | A larger gap suggests higher kinetic stability. |

| Dipole Moment | 2.1 D | Quantifies the overall polarity of the molecule, arising from its asymmetric structure. |

Computational Modeling of Reaction Pathways and Transition States

Computational modeling allows for the detailed exploration of chemical reaction mechanisms. By mapping the potential energy surface, chemists can identify the lowest energy path from reactants to products. This involves optimizing the geometries of all species along the reaction coordinate, including any intermediates and, most importantly, the transition states (TS). researchgate.netresearchgate.net A transition state is the highest energy point on the reaction pathway, and its energy relative to the reactants defines the activation energy barrier (Ea), which governs the reaction rate. springernature.com

For this compound, a common reaction to model would be a nucleophilic aromatic substitution (SNAr), where one of the bromine atoms is displaced. rsc.orgnih.gov Computational studies can determine which bromine (at C-3 or C-5) is more susceptible to attack by calculating the activation energies for both pathways. Recent studies have shown that many SNAr reactions on heterocyclic systems proceed through a single, concerted transition state rather than a two-step mechanism. springernature.com

Interactive Table: Representative Energy Profile for a Hypothetical SNAr Reaction

The following table provides an illustrative energy profile for the reaction of this compound with a generic nucleophile (Nu⁻), as would be determined by computational modeling.

| Species | Relative Energy (kcal/mol) | Description |

| Reactant Complex | 0.0 | The initial state where the nucleophile is associated with the substrate. |

| Transition State (TS) | +18.5 | The highest energy point, representing the barrier the reaction must overcome. |

| Product Complex | -5.0 | The final state where the product is associated with the leaving group (Br⁻). |

Density Functional Theory (DFT) Insights into Reactivity and Selectivity

Density Functional Theory (DFT) is a class of quantum chemical methods that is particularly effective for studying the reactivity of molecules. d-nb.infoscispace.com Conceptual DFT uses various descriptors derived from the electron density to quantify and predict chemical behavior. mdpi.comfrontiersin.org Global descriptors like chemical hardness and the electrophilicity index provide a general measure of a molecule's stability and reactivity. scielo.org.mx

Local descriptors, such as the Fukui function (f(r)), are exceptionally useful for predicting regioselectivity. wikipedia.orgfaccts.de The Fukui function identifies the sites within a molecule that are most susceptible to nucleophilic attack (f+), electrophilic attack (f-), or radical attack (f0). researchgate.netjoaquinbarroso.com For this compound, calculating the condensed Fukui indices on each atom would reveal which of the two carbon atoms bonded to bromine is the preferred site for nucleophilic substitution. The site with the larger f+ value is predicted to be more reactive toward nucleophiles.

Interactive Table: Illustrative Condensed Fukui Indices (f+) for Nucleophilic Attack

This table shows representative Fukui function values predicting the most likely sites for a nucleophile to attack on this compound.

| Atomic Site | Condensed Fukui (f+) Value (Illustrative) | Predicted Reactivity toward Nucleophiles |

| C-3 (attached to Br) | 0.125 | Highly susceptible to nucleophilic attack. |

| C-5 (attached to Br) | 0.118 | Susceptible, but slightly less so than C-3. |

| C-2 (attached to COOEt) | 0.095 | A potential site of attack. |

| C-4 | 0.080 | Less likely site for nucleophilic attack. |

| C-6 | 0.110 | Moderately susceptible due to proximity to nitrogen. |

Predictive Studies for Novel Reactivity and Chemical Transformations

Beyond explaining known phenomena, a major strength of computational chemistry is its predictive power. scispace.comtandfonline.com Researchers can design in silico experiments to screen for novel reactions or to optimize conditions for known transformations, thereby guiding laboratory work and reducing trial-and-error. researchgate.netnih.gov

For this compound, predictive studies could be employed to discover new, selective functionalization methods. For instance, different ligands for a palladium-catalyzed cross-coupling reaction (like a Suzuki coupling) could be computationally screened to find one that selectively activates the C-Br bond at the C-3 position over the C-5 position, or vice versa. researchgate.netnih.gov By calculating the activation energy barriers for the oxidative addition step with various ligands, one could predict which ligand would provide the highest yield of a desired mono-functionalized product. chemrxiv.orgchinesechemsoc.org Such studies are crucial for the synthesis of complex molecules where precise control of regioselectivity is required. mdpi.comdiva-portal.org

Interactive Table: Hypothetical Predictive Study of Ligand Effects in Selective Suzuki Coupling

This table illustrates how computational screening could predict the best ligand for selectively reacting at the C-3 position of this compound.

| Ligand | Calculated Activation Barrier at C-3 (kcal/mol) | Calculated Activation Barrier at C-5 (kcal/mol) | Predicted Selectivity |

| Ligand A (e.g., PPh₃) | 15.2 | 16.0 | Low selectivity for C-3 |

| Ligand B (e.g., SPhos) | 14.5 | 17.5 | High selectivity for C-3 |

| Ligand C (e.g., XPhos) | 16.1 | 15.8 | Low selectivity for C-5 |

Future Research Directions and Emerging Trends in Brominated Picolinate Chemistry

Development of Sustainable and Atom-Economical Synthetic Routes

The chemical industry's shift towards sustainability is driving research into greener methods for synthesizing and functionalizing brominated picolinates. espublisher.comresearchgate.net Traditional bromination and functionalization methods often involve harsh conditions, stoichiometric reagents, and the generation of significant waste. researchgate.netresearchgate.net Future efforts are centered on developing synthetic pathways that are both environmentally friendly and highly efficient in their use of atoms.

Key Research Thrusts:

Alternative Brominating Agents: Research is moving away from hazardous molecular bromine towards safer, solid bromine carriers like N-Bromosuccinimide (NBS) or in situ generation of bromine from sources like hydrobromic acid (HBr) combined with an oxidant. researchgate.netresearchgate.net Oxidative bromination using air or oxygen as the terminal oxidant presents a particularly "green" alternative. nih.gov

Atom-Economical Reactions: There is a strong emphasis on developing reactions with high atom economy, where most of the atoms from the reactants are incorporated into the final product. wikipedia.org Cycloaddition reactions, such as the [2+2+2] cycloaddition of alkynes and nitriles to form pyridine (B92270) rings, represent a powerful, atom-economical route to constructing the core picolinate (B1231196) structure. wikipedia.org

Solvent-Free and Energy-Efficient Conditions: The exploration of solvent-free reaction conditions or the use of green solvents is a critical area of sustainable chemistry. researchgate.net Furthermore, energy-efficient methods, such as photochemical or electrochemical synthesis, are being investigated to reduce the environmental footprint of these chemical transformations. researchgate.netresearchoutreach.org Flow chemistry, in particular, offers a safer way to handle hazardous reagents like bromine by generating them in situ, ensuring they are consumed immediately and minimizing risk. researchoutreach.org

| Aspect | Traditional Methods | Sustainable/Green Approaches |

|---|---|---|

| Bromine Source | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS), NaBr/HBr with an oxidant, In situ generation researchgate.netnih.gov |

| Efficiency | Often requires excess reagents, leading to waste | High atom economy reactions (e.g., cycloadditions) wikipedia.org |

| Conditions | Harsh reagents, high temperatures | Catalytic systems, photochemical/electrochemical methods, solvent-free conditions espublisher.comresearchgate.netresearchoutreach.org |

| Safety | Use of toxic and volatile Br₂ poses significant hazards researchgate.net | Use of solid carriers or in situ generation improves safety researchgate.netresearchoutreach.org |

Exploration of Novel Catalytic Systems for Enhanced Functionalization

The two bromine atoms on Ethyl 3,5-dibromopicolinate serve as valuable handles for introducing further molecular complexity through cross-coupling reactions. A major trend is the development of novel catalytic systems that offer higher efficiency, broader substrate scope, and greater functional group tolerance.

Key Research Thrusts:

Advanced Palladium Catalysis: Palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira are fundamental for functionalizing brominated pyridines. researchgate.netmdpi.com Future work focuses on developing more active and stable palladium catalysts, including palladium nanoparticles supported on materials like titanium dioxide or graphene, which can improve reaction yields and facilitate catalyst recycling. mdpi.com PEPPSI-type palladium complexes are also being explored for their high efficiency in these coupling reactions. mdpi.com

Nickel and Copper Catalysis: Nickel- and copper-based catalysts are emerging as cost-effective and powerful alternatives to palladium. nih.govresearchgate.net Nickel catalysts, often paired with picolinamide-based ligands, have shown high efficiency in reductive cross-coupling reactions of aryl bromides. nih.govresearchgate.net Copper-catalyzed reactions are particularly effective for C-N bond formation, allowing for the selective coupling of amines with brominated pyridines. researchgate.net

Direct C-H Functionalization: A paradigm-shifting approach involves the direct functionalization of C-H bonds on the pyridine ring, which avoids the need for pre-installed halogen handles. beilstein-journals.orgnih.govrsc.org While challenging due to the electron-deficient nature of the pyridine ring, transition-metal-catalyzed C-H activation (using metals like Rhodium, Ruthenium, and Iridium) is a rapidly advancing field that promises more step-economical syntheses of complex picolinate derivatives. beilstein-journals.orgnih.govresearchgate.net

| Catalytic System | Metal | Typical Reaction | Advantages |

|---|---|---|---|

| PEPPSI-type Complexes | Palladium | Suzuki-Miyaura Coupling mdpi.com | High stability and activity, effective for less reactive chlorides. |

| Picolinamide Pincer Ligands | Nickel | Reductive Cross-Coupling nih.govresearchgate.net | Cost-effective alternative to palladium, broad functional group tolerance. nih.gov |

| [RhCp*Cl₂]₂ | Rhodium | C-H Functionalization/Annulation beilstein-journals.org | Enables direct functionalization of C-H bonds, improving step-economy. |

| Copper Iodide (CuI) with Ligands | Copper | C-N Cross-Coupling researchgate.net | Efficient for forming bonds with amines, good selectivity. researchgate.net |

Strategies for Chemo- and Regioselective Bromine Functionalization

A significant challenge in the chemistry of di- and poly-brominated heterocycles like this compound is achieving selective functionalization at a single bromine position. Developing strategies to control chemo- and regioselectivity is crucial for synthesizing unsymmetrical derivatives and is a major focus of future research.

Key Research Thrusts:

Ligand and Catalyst Control: The choice of ligand and metal catalyst can exert precise control over which bromine atom reacts. researchgate.net For instance, in copper-catalyzed C-N coupling of 2,6-dibromopyridine, specific diamine ligands were found to be critical for achieving high selectivity for monosubstitution. researchgate.net Similarly, palladium-catalyzed reactions can be tuned for either mono- or di-substitution on dibromobipyridines. researchgate.net

Directed Metalation: The use of directing groups can guide metal catalysts to a specific position on the pyridine ring, enabling regioselective C-H functionalization or influencing the reactivity of adjacent C-Br bonds.

Sequential and Orthogonal Cross-Coupling: Researchers are developing one-pot, sequential addition protocols where different cross-coupling partners are added in a specific order to react selectively with the different bromine positions. This allows for the construction of complex molecules with distinct substituents at the 3- and 5-positions of the picolinate ring. A related strategy involves using different types of cross-coupling reactions that have orthogonal reactivity, such as performing a Suzuki reaction at one position followed by a Buchwald-Hartwig amination at another.

Expansion of Research Applications in Chemical Biology and Advanced Materials Science

The unique electronic and structural properties of brominated picolinates make them attractive scaffolds for applications beyond traditional organic synthesis. Future research will increasingly explore their potential in interdisciplinary fields.

Key Research Thrusts:

Chemical Biology and Medicinal Chemistry: Halogenated heterocycles are privileged structures in medicinal chemistry. rsc.orgnih.gov Brominated quinolines, which share the brominated nitrogen heterocycle motif, have been investigated for their anticancer activities. nih.govnih.gov The bromine atoms on this compound can serve as synthetic handles to introduce pharmacophores or as bioisosteric replacements for other groups. Future work will likely involve synthesizing libraries of picolinate derivatives for screening against various biological targets, including protein kinases and enzymes involved in DNA replication. nih.govnih.gov

Advanced Materials Science: Pyridine-based molecules are integral components of advanced materials, including polymers, catalysts, and ligands for coordination chemistry. researchgate.net The ability to functionalize dibromopicolinates at two distinct positions makes them ideal building blocks for creating conjugated polymers and oligomers with tailored electronic and photophysical properties. researchgate.net Perfluoropyridine, another halogenated pyridine, is already used in creating high-performance fluoropolymers and network materials. mdpi.com By analogy, brominated picolinates could be used to develop novel materials for applications in electronics, sensing, and catalysis.

Q & A

Q. What are the established synthetic routes for Ethyl 3,5-dibromopicolinate, and how do reaction conditions influence yield?

- Methodological Answer : To evaluate synthetic routes, systematically vary parameters such as temperature (e.g., 0°C vs. room temperature), solvent polarity (e.g., THF vs. DCM), and catalyst systems (e.g., Pd-based vs. Cu-mediated). Measure yields using gravimetric analysis and purity via HPLC or GC-MS. Compare bromination efficiency (e.g., Br₂ vs. NBS) and esterification steps (e.g., acid chloride vs. direct ester synthesis). Document steric effects of the picolinate core on reactivity . Use frameworks like PICO to structure comparisons: Population (starting materials), Intervention (reaction conditions), Comparison (alternative methods), Outcome (yield/purity) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer : Prioritize H/C NMR to confirm bromine substitution patterns and ester functionality. Use high-resolution mass spectrometry (HRMS) for molecular ion validation. IR spectroscopy can identify ester carbonyl stretches (~1740 cm). For purity assessment, employ reverse-phase HPLC with UV detection (λ = 254 nm) or GC-MS with splitless injection. Cross-reference data with computational predictions (e.g., NMR chemical shift calculators) to resolve ambiguities . Maintain consistency in solvent choice and calibration standards across replicates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, melting point) of this compound across studies?

- Methodological Answer : Conduct a systematic review to identify variables affecting discrepancies (e.g., crystallization solvents, hygroscopicity). Replicate studies under controlled conditions (e.g., anhydrous vs. humid environments) using standardized equipment (DSC for melting points, Karl Fischer titration for water content). Apply statistical tests (ANOVA) to assess significance of observed differences. Use FINER criteria to ensure the revised protocol is Feasible , Novel , and Ethically sound .

Q. What computational approaches best predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations to model transition states and electron density maps, focusing on bromine’s leaving-group potential. Compare with experimental kinetic data (e.g., reaction rates under Suzuki-Miyaura conditions). Validate predictions using isotopic labeling (C NMR) or Hammett plots to quantify electronic effects. Structure the research question using SPIDER frameworks: Sample (compound), Phenomenon of Interest (reactivity), Design (computational/experimental), Evaluation (kinetic/thermodynamic metrics), Research type (mixed-methods) .

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Methodological Answer : Develop a factorial design testing temperature (-20°C, 4°C, 25°C), humidity (0%, 50%, 90% RH), and light exposure. Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with LC-MS monitoring for degradation products (e.g., debromination or ester hydrolysis). Apply Arrhenius kinetics to extrapolate shelf-life. Document deviations using Ishikawa diagrams to trace root causes (e.g., moisture ingress) .

Methodological Frameworks for Data Analysis

-

Data Contradiction Analysis :

- Step 1 : Perform a meta-analysis of published melting points/solubility data, weighting results by methodological rigor (e.g., sample size, purity checks) .

- Step 2 : Use principal component analysis (PCA) to cluster studies by experimental variables (e.g., solvent polarity, heating rate) .

- Step 3 : Propose a consensus protocol via Delphi method, engaging domain experts to prioritize variables .

-

Experimental Replication :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.